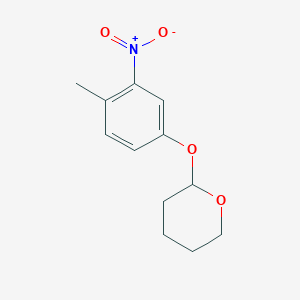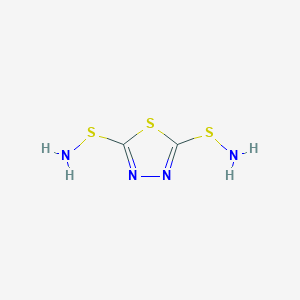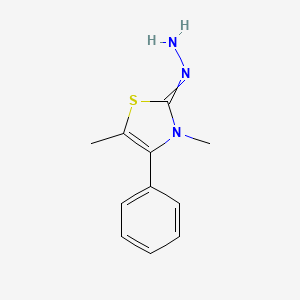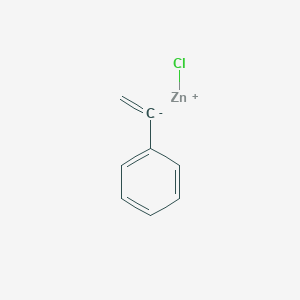
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine is an organic compound characterized by the presence of a nitrophenyl group and a trimethylsilyl group attached to a methanimine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine typically involves the reaction of 4-nitroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Nitroaniline+Trimethylsilyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds, such as:
- 1-(4-Nitrophenyl)-N-(trimethylsilyl)ethanimine
- 1-(4-Nitrophenyl)-N-(trimethylsilyl)propanimine
These compounds share similar structural features but differ in the length of the carbon chain attached to the methanimine group
Propriétés
| 160313-81-5 | |
Formule moléculaire |
C10H14N2O2Si |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H14N2O2Si/c1-15(2,3)11-8-9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
Clé InChI |
MWXMLWUJRDNFDJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)


![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)



